N-(1,3-dimethylbutyl)-4-ethoxybenzamide

Description

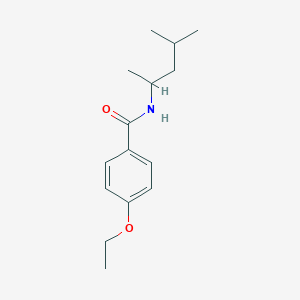

N-(1,3-Dimethylbutyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group linked to a branched alkylamine (1,3-dimethylbutyl) via an amide bond. The 4-ethoxy group may enhance lipophilicity and metabolic stability, while the 1,3-dimethylbutyl chain could influence steric interactions and solubility .

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

4-ethoxy-N-(4-methylpentan-2-yl)benzamide |

InChI |

InChI=1S/C15H23NO2/c1-5-18-14-8-6-13(7-9-14)15(17)16-12(4)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,16,17) |

InChI Key |

IKVUFKGNUQKFTO-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(C)CC(C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(C)CC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The benzamide scaffold is versatile, with substituents dictating physicochemical and biological properties:

Key Observations :

- 4-Ethoxy vs. 3-Methyl/4-Trifluoromethyl : The 4-ethoxy group in the target compound likely increases lipophilicity compared to 3-methyl () but less than the electron-deficient 4-CF3 group (), which is often used in agrochemicals for enhanced membrane permeability.

- N-Substituent Diversity : The 1,3-dimethylbutyl chain may reduce solubility compared to the hydroxyl-containing analog () but could improve metabolic stability in vivo compared to smaller alkyl groups.

Alkyl Chain Variations and Steric Effects

The N-substituent’s structure significantly impacts molecular interactions:

- 2-Hydroxy-1,1-dimethylethyl () : The hydroxyl group enables hydrogen bonding, making it suitable as a directing group in catalysis .

- Pyrimidinylmethyl () : The pyrimidine ring adds hydrogen-bonding capacity and aromaticity, which could enhance interactions with biological targets like kinases or DNA .

Toxicity and Environmental Considerations

- 6PPD Derivatives (): N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and its quinone metabolite exhibit high environmental toxicity.

- Organophosphorus Analogs (): Compounds like 1,3-dimethylbutyl ethylphosphonofluoridate are highly toxic nerve agents. The target compound’s amide linkage likely reduces acute toxicity compared to phosphonofluoridates .

Preparation Methods

Classical Amide Coupling via Acyl Chloride Intermediate

The most widely documented method involves the reaction of 4-ethoxybenzoyl chloride with 1,3-dimethylbutylamine under anhydrous conditions. This approach leverages Schotten-Baumann conditions, where the acyl chloride is generated in situ from 4-ethoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O].

Procedure :

-

Acyl chloride formation : 4-Ethoxybenzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (1.2 equiv) in dry dichloromethane (DCM) at 40–50°C for 3–4 hours.

-

Amine coupling : The crude acyl chloride is cooled to 0°C, and 1,3-dimethylbutylamine (1.1 equiv) is added dropwise with triethylamine (TEA, 1.5 equiv) as a base. The mixture is stirred at room temperature for 12 hours.

-

Workup : The product is extracted with DCM, washed with 5% HCl and saturated NaHCO₃, dried over MgSO₄, and purified via recrystallization (ethanol/water).

Catalytic Direct Amination Using Coupling Reagents

Modern protocols employ carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to enhance efficiency. This method avoids isolated acyl chloride handling, improving safety and scalability.

Procedure :

-

Activation : 4-Ethoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dry DMF under nitrogen.

-

Amination : 1,3-Dimethylbutylamine (1.05 equiv) is added, and the reaction is stirred at 25°C for 6 hours.

-

Purification : The mixture is diluted with ethyl acetate, washed with brine, and chromatographed on silica gel (hexane/ethyl acetate 3:1).

Solvent-Free Mechanochemical Synthesis

Recent advancements utilize ball-milling for solvent-free amide bond formation, reducing environmental impact. This method achieves high conversion rates through mechanical energy input.

Procedure :

-

Grinding : 4-Ethoxybenzoic acid (1.0 equiv), 1,3-dimethylbutylamine (1.1 equiv), and N,N’-dicyclohexylcarbodiimide (DCC, 1.2 equiv) are loaded into a stainless-steel milling jar.

-

Milling : The jar is agitated at 30 Hz for 90 minutes.

-

Isolation : The product is washed with methanol to remove dicyclohexylurea (DCU) byproduct.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) favor higher yields in catalytic methods, while nonpolar solvents (toluene) are optimal for classical coupling (Table 1).

Table 1: Solvent and Temperature Impact on Yield

| Solvent | Temperature (°C) | Method | Yield (%) |

|---|---|---|---|

| DCM | 25 | Classical | 68 |

| DMF | 25 | Catalytic (EDC/HOBt) | 85 |

| Toluene | 80 | Classical | 71 |

| Solvent-Free | 25 | Mechanochemical | 78 |

Catalytic Additives and Byproduct Management

The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst accelerates acylation by stabilizing the tetrahedral intermediate. However, residual DMAP complicates purification, necessitating acidic washes (1% HCl).

Scalability and Industrial Adaptations

Continuous-Flow Reactor Systems

Patent EP4225753B1 discloses a continuous-flow process for large-scale production:

-

Reactor Setup : Two feed streams—4-ethoxybenzoyl chloride in THF and 1,3-dimethylbutylamine in THF—are mixed in a T-junction.

-

Residence Time : 10 minutes at 50°C.

-

In-line Quenching : The output is passed through a aqueous NaHCO₃ scrubber.

Crystallization and Polymorph Control

Recrystallization from ethanol/water (7:3 v/v) produces the thermodynamically stable Form I polymorph, confirmed by X-ray diffraction (PXRD). Alternative solvents (acetonitrile) yield metastable Form II, which converts to Form I upon storage.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.35 (m, 1H, NHCH), 1.65–1.55 (m, 2H, CH₂), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

-

IR (KBr): ν 3305 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.